molecular formula C17H22N2O B4038001 N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide

N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide

Cat. No.: B4038001
M. Wt: 270.37 g/mol
InChI Key: QBHLSVQLMWQIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.173213330 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Enzymatic Activity

Quinoline-8-carboxamides, closely related to N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide, have been studied as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a target in drug design due to its variety of therapeutic activities. The research found that certain quinoline-8-carboxamides, through their structure, maintain the required pharmacophore conformation for inhibiting human recombinant PARP-1 activity (Lord, Mahon, Lloyd, & Threadgill, 2009).

Immunomodulatory Effects

Linomide, a variant of quinoline-3-carboxamide, demonstrates immunomodulatory properties. It was shown to increase natural killer cell activity, suggesting potential application in treating conditions like secondary progressive multiple sclerosis. A study revealed that linomide could inhibit the progression of the disease and prevent new active lesions in MRI scans (Karussis et al., 1996).

Stability and Compatibility with Excipients

The stability and compatibility of quinoline derivatives, like 4,6-bis[2′(diethylamino)ethoxy]2,8,10-trimethylpyrido[3,2-g]quinoline, were investigated for their physicochemical properties. The study found these compounds to be stable and compatible with several pharmaceutical excipients, indicating their potential in drug formulation processes (Abbas et al., 2008).

Radiosynthesis and Imaging Applications

Quinoline-4-carboxamides have been explored in the field of radiosynthesis for applications in imaging, particularly in positron emission tomography (PET). The study demonstrated the successful labeling and synthesis of radioligands for in vivo study of receptors, showcasing their potential in medical imaging and diagnostics (Bennacef, Perrio, Lasne, & Barré, 2007).

Antitumor Properties

Several quinoline carboxamides have been synthesized and evaluated for their potential as antitumor agents. The research indicates that phenyl-substituted derivatives of quinoline-8-carboxamides exhibit promising in vivo antitumor activity, with certain compounds achieving significant cures in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).

Fibrosis Treatment

Quinoline-3-carboxamides (Q substances), including Paquinimod, have shown effectiveness in treating chronic liver inflammation and liver fibrosis. The treatment with these compounds resulted in the regression of fibrosis, demonstrating their potential as therapeutic agents for fibrosis-related diseases (Fransén Pettersson et al., 2018).

Properties

IUPAC Name

N,N-diethyl-2,7,8-trimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-6-19(7-2)17(20)15-10-12(4)18-16-13(5)11(3)8-9-14(15)16/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHLSVQLMWQIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C2C=CC(=C(C2=NC(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.